molecular formula C20H22N6O4S3 B1248237 Tenuecyclamide C

Tenuecyclamide C

Cat. No. B1248237
M. Wt: 506.6 g/mol
InChI Key: DMFUPHMBLSJHNR-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tenuecyclamide C is a natural product found in Nostoc, Nostoc spongiaeforme, and Nostoc carneum with data available.

Scientific Research Applications

Allelopathic Activity

Tenuecyclamide C and related compounds like Nostocyclamide M exhibit allelopathic activity, meaning they can influence the growth and development of neighboring organisms. Specifically, these compounds have shown activity against certain cyanobacteria such as Anabaena 7120, indicating a potential for controlling harmful algal blooms or studying inter-species chemical interactions in aquatic ecosystems (Jüttner et al., 2001).

Synthesis and Stereochemistry

Research has been conducted on synthesizing all stereoisomers of Tenuecyclamide A, a related compound, demonstrating the compound's structural complexity and potential for diverse biological activities. This type of research is crucial for understanding the structure-activity relationship of such cyclic peptides and exploring their therapeutic potential (Sugiyama et al., 2013).

Solid-Phase Synthesis and Drug Discovery

The solid-phase synthesis of heterocyclic amino acids has been utilized for the total synthesis of diastereoisomers of tenuecyclamides A-D. This methodology is vital for natural product synthesis and could be applied in drug discovery, particularly for creating libraries of compounds with potential pharmacological activities (You et al., 2004).

properties

Product Name

Tenuecyclamide C

Molecular Formula

C20H22N6O4S3

Molecular Weight

506.6 g/mol

IUPAC Name

(4S,18S)-4,7-dimethyl-18-(2-methylsulfanylethyl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione

InChI

InChI=1S/C20H22N6O4S3/c1-9-19-26-15(10(2)30-19)18(29)21-6-14-23-12(7-32-14)17(28)24-11(4-5-31-3)20-25-13(8-33-20)16(27)22-9/h7-9,11H,4-6H2,1-3H3,(H,21,29)(H,22,27)(H,24,28)/t9-,11-/m0/s1

InChI Key

DMFUPHMBLSJHNR-ONGXEEELSA-N

Isomeric SMILES

C[C@H]1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N1)CCSC

SMILES

CC1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)CCSC

Canonical SMILES

CC1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)CCSC

synonyms

tenuecyclamide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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